molecular formula C14H15N3S B6611929 1-Anilino-3-benzylthiourea CAS No. 27421-90-5

1-Anilino-3-benzylthiourea

Cat. No.: B6611929
CAS No.: 27421-90-5
M. Wt: 257.36 g/mol
InChI Key: BXIJDLFIMVLRQN-UHFFFAOYSA-N
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Description

1-Anilino-3-benzylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) and are structurally similar to ureas, with the oxygen atom replaced by a sulfur atom

Mechanism of Action

Target of Action

1-Anilino-3-benzylthiourea is a type of thiourea derivative. Thiourea derivatives have been found to interact with various targets, including enzymes like N-myristoyltransferase (NMT) and cholinesterases . These enzymes play crucial roles in cellular processes, making them potential targets for therapeutic intervention.

Mode of Action

The interaction of this compound with its targets involves various types of interactions, including hydrophobic, π-stacking, and hydrogen bonding . These interactions can lead to changes in the activity of the target enzymes, potentially altering cellular processes.

Pharmacokinetics

The pharmacokinetics of thiourea derivatives are generally influenced by factors such as their chemical structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if it inhibits NMT, it could affect protein myristoylation and related cellular processes. If it acts on cholinesterases, it could influence neurotransmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its binding to targets and its overall activity .

Biochemical Analysis

Biochemical Properties

1-Anilino-3-benzylthiourea is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to bind with certain enzymes involved in the metabolism of indole derivatives . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function by interacting with various cellular components. For example, it has been found to affect the secondary structure of amyloids . It also influences cellular metabolism, potentially affecting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its potential role in enzyme inhibition or activation. For instance, it has been suggested that this compound may bind to enzymes involved in the metabolism of indole derivatives, potentially influencing their activity .

Metabolic Pathways

This compound may be involved in various metabolic pathways, interacting with enzymes or cofactors. For instance, it may interact with enzymes involved in the metabolism of indole derivatives . Specific details about the metabolic pathways involving this compound are currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Anilino-3-benzylthiourea can be synthesized through the reaction of aniline with benzyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

C6H5NH2+C6H5CH2NCSC6H5NHCSNHCH2C6H5\text{C}_6\text{H}_5\text{NH}_2 + \text{C}_6\text{H}_5\text{CH}_2\text{NCS} \rightarrow \text{C}_6\text{H}_5\text{NHCSNHCH}_2\text{C}_6\text{H}_5 C6​H5​NH2​+C6​H5​CH2​NCS→C6​H5​NHCSNHCH2​C6​H5​

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-Anilino-3-benzylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.

    Substitution: The aniline and benzyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-Anilino-3-benzylthiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase enzymes.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-3-aryl thioureas: These compounds also contain the thiourea group and are known for their cholinesterase inhibitory activity.

    Anilino-1,4-naphthoquinones: These compounds share the aniline group and have been studied for their anticancer potential.

Uniqueness

1-Anilino-3-benzylthiourea is unique due to its specific combination of aniline and benzyl groups attached to the thiourea moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-anilino-3-benzylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c18-14(15-11-12-7-3-1-4-8-12)17-16-13-9-5-2-6-10-13/h1-10,16H,11H2,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIJDLFIMVLRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368091
Record name 1-anilino-3-benzylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832738
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

27421-90-5
Record name 1-anilino-3-benzylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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